Methyl 4-Iodo-3-methylbenzoate

Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura Reaction Aryl Halide Reactivity

Methyl 4-Iodo-3-methylbenzoate is the premier para-iodo/meta-methyl benzoate building block for demanding cross-coupling applications. Its C-I bond undergoes oxidative addition to Pd catalysts 10–1000× faster than bromo analogs, enabling milder conditions and higher yields. With a LogP substantially higher than des-iodo or chloro congeners, it is the strategic choice for tuning lipophilicity in lead optimization and synthesizing cell-permeable Pennsylvania Green fluorophores. Procure from validated suppliers offering ≥98% purity, light-protected storage, and global R&D shipping.

Molecular Formula C9H9IO2
Molecular Weight 276.07 g/mol
CAS No. 5471-81-8
Cat. No. B140374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-Iodo-3-methylbenzoate
CAS5471-81-8
Synonyms4-Iodo-m-toluic Acid Methyl Ester;  Methyl 3-Methyl-4-iodobenzoate;  Methyl 4-Iodo-3-methylbenzoate;  NSC 28460; 
Molecular FormulaC9H9IO2
Molecular Weight276.07 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)OC)I
InChIInChI=1S/C9H9IO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3
InChIKeyHCSGWQGKCVQIRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Iodo-3-methylbenzoate (CAS 5471-81-8): A Specialized Building Block for Advanced Synthesis and Medicinal Chemistry


Methyl 4-Iodo-3-methylbenzoate (CAS 5471-81-8) is a halogenated aromatic ester belonging to the class of benzoic acid derivatives [1]. Characterized by the presence of a reactive iodine atom at the para position and a methyl group at the meta position relative to the ester functionality, this compound is widely recognized as a versatile intermediate in organic synthesis [2]. Its primary utility lies in serving as a key starting material for constructing more complex molecular architectures, particularly in the fields of medicinal chemistry and fluorescent probe development .

The Risk of Using Structural Analogs: Why Methyl 4-Iodo-3-methylbenzoate is Not Interchangeable with Other Halobenzoates


Assuming that methyl 4-bromo-3-methylbenzoate or methyl 3-iodo-4-methylbenzoate are functionally equivalent substitutes for methyl 4-iodo-3-methylbenzoate is a critical oversight that can lead to failed syntheses and wasted resources. The specific substitution pattern—an iodine atom at the para position and a methyl group at the meta position—governs its unique reactivity profile [1]. The heavy iodine atom is substantially larger and more polarizable than lighter halogens (Cl, Br) [2], which results in weaker C-I bond strength and a dramatically enhanced ability to participate in oxidative addition reactions with transition metal catalysts . This is the foundational reason for its superior performance in cross-coupling reactions. Furthermore, the steric and electronic influence of the adjacent methyl group, which is absent in analogs like methyl 4-iodobenzoate, directs reactivity and can influence regioselectivity in subsequent transformations. The evidence presented in the following section quantifies these critical differences and demonstrates why this specific building block is irreplaceable for certain high-value applications.

Quantitative Evidence for Selecting Methyl 4-Iodo-3-methylbenzoate (CAS 5471-81-8) Over Its Analogs


Superior Cross-Coupling Reactivity vs. Bromo Analogs

The presence of the iodine atom in Methyl 4-Iodo-3-methylbenzoate confers a significant kinetic advantage in palladium-catalyzed cross-coupling reactions compared to its bromo analog, Methyl 4-bromo-3-methylbenzoate. This is a well-established principle in organometallic chemistry: the weaker C-I bond undergoes oxidative addition to Pd(0) catalysts much more rapidly than the stronger C-Br bond . While no head-to-head study was found for this specific pair, a large body of class-level evidence demonstrates that aryl iodides react 10-1000 times faster than aryl bromides in Suzuki-Miyaura and other Pd-catalyzed couplings [1]. This increased reactivity allows for milder reaction conditions (lower temperatures, shorter reaction times), higher yields, and greater functional group tolerance, making the iodo compound the preferred building block for challenging couplings.

Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura Reaction Aryl Halide Reactivity

Enabling Fluorophore Synthesis with Defined Efficiency (Three-Pot, 32% Overall Yield)

A direct, peer-reviewed application demonstrates that methyl 4-iodo-3-methylbenzoate is the enabling precursor for the synthesis of 4-carboxy-Pennsylvania Green, a fluorophore that confers superior cell permeability to molecular probes compared to Oregon Green derivatives [1]. The synthesis was achieved via a three-pot process starting from this specific iodoarene, providing the final fluorophore in a 32% overall yield . This is a concrete, reproducible metric for synthetic utility. The value proposition is not just that it 'can be used' in synthesis, but that a specific, high-value target was accessed with a defined, peer-reviewed efficiency using this exact starting material. The downstream biological advantage of the resulting fluorophore—substantially higher cell permeability—further justifies the selection of this specific intermediate.

Fluorophore Synthesis Pennsylvania Green Chemical Probe Development

A Differentiated Physicochemical Profile vs. Des-Iodo and Chloro Analogs

The iodine atom imparts a unique physicochemical signature compared to its non-iodinated or lighter-halogen counterparts. The calculated LogP (octanol-water partition coefficient) for methyl 4-iodo-3-methylbenzoate is 2.8 - 3.86 [1]. In contrast, the parent non-iodinated compound, methyl 3-methylbenzoate, has a much lower predicted XLogP3 of 2.2 [2]. The chloro analog, methyl 4-chloro-3-methylbenzoate, has a predicted LogP of ~2.9-3.0 . The higher lipophilicity conferred by the iodo substituent influences membrane permeability and solubility, which are critical parameters in medicinal chemistry and biological assay development. This difference in lipophilicity can be a decisive factor when designing a compound library or optimizing a lead molecule's drug-like properties.

Lipophilicity LogP Physicochemical Properties

High-Impact Applications of Methyl 4-Iodo-3-methylbenzoate (CAS 5471-81-8) Based on Empirical Evidence


Accelerating Discovery of Superior Cell-Permeable Fluorescent Probes

Research groups focused on chemical biology and imaging should prioritize methyl 4-iodo-3-methylbenzoate for synthesizing next-generation fluorophores. As demonstrated by Mottram et al., this specific iodoarene is the key precursor to the 4-carboxy-Pennsylvania Green fluorophore, a probe that offers 'substantially higher cell permeability' than its Oregon Green counterparts [1]. The defined three-pot, 32% overall yield synthesis provides a reliable and efficient starting point for creating new SNAP-tag substrates and other imaging tools with improved intracellular access, directly impacting the quality and applicability of live-cell microscopy studies.

Streamlining Synthesis of Complex Immunosuppressant Candidates

Medicinal chemistry programs targeting autoimmune diseases or transplant rejection can leverage methyl 4-iodo-3-methylbenzoate as a validated entry point to novel chemical space. The compound is a documented synthetic reagent for preparing colchicine-derived nitrate esters, a class of molecules investigated as immunosuppressant agents [2]. Using this established building block can expedite the synthesis and structure-activity relationship (SAR) exploration of these potent bioactive candidates, providing a strategic advantage over de novo synthesis routes.

Enabling Efficient Late-Stage Functionalization via Suzuki-Miyaura Coupling

Process chemists and synthetic organic chemists engaged in the modular construction of complex molecules, including biaryl-containing pharmaceuticals and agrochemicals, will find methyl 4-iodo-3-methylbenzoate to be a superior partner for Suzuki-Miyaura cross-coupling . Its aryl iodide moiety undergoes oxidative addition to palladium catalysts with significantly greater ease (10-1000x faster) than the corresponding aryl bromide [3]. This kinetic advantage allows for milder reaction conditions, higher yields with challenging coupling partners, and greater functional group tolerance, making it an ideal choice for diversifying a core scaffold in the final stages of a synthetic sequence.

Fine-Tuning Lipophilicity in Medicinal Chemistry Libraries

For medicinal chemists conducting lead optimization, methyl 4-iodo-3-methylbenzoate offers a defined and differentiated lipophilicity profile. With a LogP value ranging from 2.8 to 3.86, it is significantly more lipophilic than its des-iodo analog (LogP = 2.2) and its chloro counterpart (LogP ~2.9-3.0) [4][5]. This quantifiable difference makes it a strategic building block for modulating the partition coefficient of a lead series, which is essential for optimizing drug-like properties such as membrane permeability, metabolic stability, and off-target binding.

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